1,1,3,3-四甲基胍;盐酸盐

描述

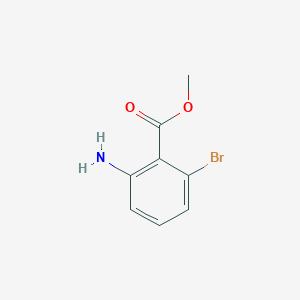

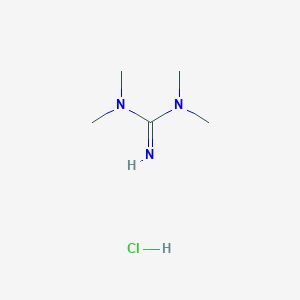

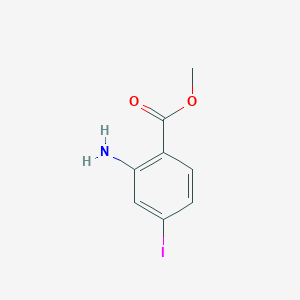

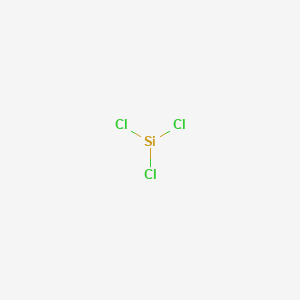

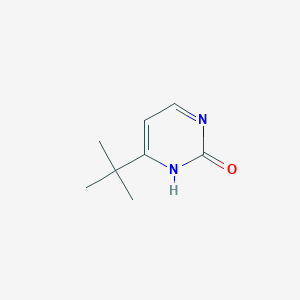

1,1,3,3-Tetramethylguanidine is an organic compound with the formula HNC(N(CH3)2)2 . This colorless liquid is a strong base, as judged by the high pKa of its conjugate acid . It is mainly used as a strong, non-nucleophilic base for alkylations, often as a substitute for the more expensive DBU and DBN . Since it is highly water-soluble, it is easily removed from mixtures in organic solvents . It is also used as a base-catalyst in the production of polyurethane .

Synthesis Analysis

1,1,3,3-Tetramethylguanidine was originally prepared from tetramethyl thiourea via S-methylation and amination, but alternative methods start from cyanogen iodide .Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetramethylguanidine hydrochloride is CHClN . Its average mass is 151.638 Da and its monoisotopic mass is 151.087631 Da .Chemical Reactions Analysis

1,1,3,3-Tetramethylguanidine is employed as a polyurethane foam catalyst, as an accelerator for the syntheses of polysulfured rubber . It is also used as a strong base in the photochemical (couplers) and in the pharmaceutical (steroids) industries . It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones .Physical And Chemical Properties Analysis

1,1,3,3-Tetramethylguanidine is a colorless liquid with a density of 918 mg mL−1 . It has a melting point of −30 °C and a boiling point of 160 to 162 °C . It is miscible in water . The vapor pressure is 30 Pa (at 20 °C) . The pKa of its conjugate acid in water is 13.0±1.0 .科学研究应用

酮的催化氰基化:作为各种酮和醛氰基化的高效催化剂,在无溶剂条件下实现高达 99% 的收率 (Wang et al., 2006)。

酸性羟基的脱保护:用于对酸性羟基(如苯酚和羧酸)上的甲硅烷基和乙酰基进行化学选择性脱保护,而不影响脂肪族基团 (Oyama & Kondo, 2003)。

直接醛醇反应:用作可循环利用的催化剂,用于在室温下进行直接醛醇反应,无需溶剂,有效生成 β-羟基酮 (Zhu et al., 2005)。

弱酸滴定:用作玻璃-甘汞电极系统中各种酚的滴定溶剂 (Williams, 1962)。

硫化物和硫醇的选择性氧化:发现对硫化物的选择性氧化为亚砜和硫醇的氧化偶联为二硫化物有效 (Shaabani et al., 2006)。

有机化学中的合成应用:证明其作为环保制备工艺候选者的有效性和多功能性 (Coelho et al., 2008)。

丙二醇甲醚的合成:用作催化剂,由甲醇和环氧丙烷合成丙二醇甲醚,显示出高收率和可重复使用性 (Liang et al., 2010)。

电化学装置:证明了作为 Pt 和 Pd 电化学装置的水性碱性电解质的潜力,支持与 KOH 相当的氧化还原活性 (Konopka et al., 2014)。

介导康尼扎罗反应:介导水中的芳香醛的康尼扎罗反应,生成相应的醇和酸 (Basavaiah et al., 2006)。

不对称氨基-1,3,5-三嗪的合成:在温和、无金属和无配体的条件下,有助于不对称氨基-1,3,5-三嗪的合成,在有机、药物和材料化学中显示出广泛的应用 (Guo et al., 2019)。

SO2 的吸收/解吸性能:用于合成聚(1,1,3,3-四甲基胍丙烯酸酯)以吸收和解吸 SO2,显示出高选择性、高容量和高速率 (An et al., 2007)。

有机底物的氧化:用于在无溶剂条件和微波辐照下制备醇和肟的温和氧化剂 (Şendil et al., 2016)。

四甲基胍硅纳米粒子的合成:用于由环氧丙烷和二氧化碳合成碳酸丙烯酯,突出了其作为催化剂的可循环利用性和效率 (Adam & Batagarawa, 2013)。

贝利斯-希尔曼反应催化剂:被证明是贝利斯-希尔曼反应的有用催化剂,对一系列醛底物表现出良好的活性 (Leadbeater & Pol, 2001)。

不对称三取代 1,3,5-三嗪的合成:用于合成不对称三取代 1,3,5-三嗪的绿色高效工艺,扩展了酶催化混杂性在有机合成中的应用 (Li et al., 2021)。

作为润滑剂添加剂的摩擦性能:被证明是有效的非腐蚀性润滑剂添加剂,用于减少摩擦和磨损,源自 1,1,3,3-四甲基胍和氨基酸 (Sadanandan et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

1,1,3,3-tetramethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZEOLIKDSQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethylguanidine;hydrochloride | |

CAS RN |

1729-17-5 | |

| Record name | Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC47014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)